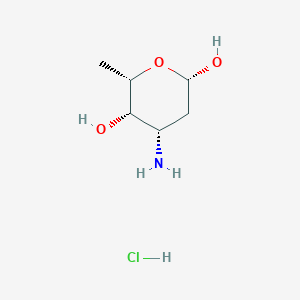![molecular formula C₁₅H₁₉ClN₆O₄ B1140385 (3aS,4S,6R,6aR)-6-(6-amino-2-chloro-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide CAS No. 120225-75-4](/img/structure/B1140385.png)
(3aS,4S,6R,6aR)-6-(6-amino-2-chloro-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This molecule is a chemically synthesized compound featuring a purinyl group attached to a tetrahydrofuro[3,4-d][1,3]dioxole ring system, indicating a synthetic effort to combine specific functional groups for intended biological or chemical properties.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, starting with the construction of the purine base followed by the attachment of various functional groups. A study by Shaabani et al. (2009) describes a one-pot synthesis method for pyrido[2,3-d]pyrimidine derivatives, which might share similarities in synthetic strategies due to the presence of a nitrogen-containing heterocycle similar to the purinyl group (Shaabani et al., 2009).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by X-ray crystallography and NMR spectroscopy. The structural determination helps in understanding the conformation, stereochemistry, and electronic environment of the molecule. For example, studies on similar compounds have used crystallographic analysis to elucidate the arrangement of atoms and functional groups within the molecule (Ji, 2006).
Scientific Research Applications
Optical Properties and Absolute Configuration Analysis
Research into similar compounds, such as 2′,3′-O-isopropylideneadenosine derivatives, has focused on conformational analysis, absolute configuration determination, and elucidation of electronic absorption and circular dichroism (CD) spectra. Studies have combined experimental and theoretical approaches, including electronic absorption spectroscopy and density functional theory (DFT) calculations, to investigate optical phenomena and stereochemical characterization. Such analyses are crucial for drug discovery and the structure-based design of functionalized nucleosides, highlighting the intermolecular interactions' impact on optical properties in condensed phases (Ivanova & Spiteller, 2011).
Anticancer and Anti-inflammatory Applications
Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, demonstrating potential as therapeutic agents. The synthesis involved condensation reactions and explored structure-activity relationships, indicating the relevance of such compounds in designing new anticancer and anti-inflammatory drugs (Rahmouni et al., 2016).
Key Intermediate Synthesis for Carbocyclic Nucleosides
The synthesis of key intermediates for carbocyclic nucleosides, such as adenosine agonists, involves scalable catalytic processes and innovative reaction conditions. These intermediates are pivotal for developing pharmaceuticals targeting various conditions, demonstrating the compound's significance in medicinal chemistry (Bannister et al., 1997).
Novel Pyrido and Thienopyrimidines Synthesis
The creation of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related compounds emphasizes the compound's utility in generating new chemical entities. These efforts contribute to expanding the chemical space for drug discovery and development, illustrating the diverse scientific applications of such structural frameworks (Bakhite et al., 2005).
Antiviral Activity of Purine Derivatives
The synthesis and antiviral activity evaluation of purine derivatives, including modifications to the 6-position and the introduction of various substituents, demonstrate potential therapeutic applications against herpes simplex virus. This research outlines the compound's role in developing new antiviral agents and exploring structure-activity relationships for improved efficacy (Harnden et al., 1987).
Mechanism of Action
Target of Action
The primary target of 2-Chloro-2’,3’-O-isopropylideneadenosine-5’-N-ethylcarboxamide is the adenosine receptor . Adenosine receptors are a class of purinergic G protein-coupled receptors with adenosine as their endogenous ligand. They play a crucial role in biochemical processes, such as energy transfer — as adenosine triphosphate (ATP) and adenosine diphosphate (ADP) — as well as in signal transduction as cyclic adenosine monophosphate (cAMP).
Mode of Action
2-Chloro-2’,3’-O-isopropylideneadenosine-5’-N-ethylcarboxamide acts as a potent and selective agonist for the adenosine receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the adenosine receptor, mimicking the action of adenosine, and triggers a response.
properties
IUPAC Name |
(3aR,4R,6S,6aS)-4-(6-amino-2-chloropurin-9-yl)-N-ethyl-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN6O4/c1-4-18-12(23)8-7-9(26-15(2,3)25-7)13(24-8)22-5-19-6-10(17)20-14(16)21-11(6)22/h5,7-9,13H,4H2,1-3H3,(H,18,23)(H2,17,20,21)/t7-,8+,9-,13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPHKXXDQSHQKC-LOKDSWTASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1C2C(C(O1)N3C=NC4=C(N=C(N=C43)Cl)N)OC(O2)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1[C@@H]2[C@H]([C@@H](O1)N3C=NC4=C(N=C(N=C43)Cl)N)OC(O2)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3aS,4S,6R,6aR)-6-(6-amino-2-chloro-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide | |
CAS RN |
120225-75-4 |
Source


|
| Record name | 1-(6-Amino-2-chloro-9H-purin-9-yl)-1-deoxy-N-ethyl-2,3-O-(1-methylethylidene)-β-D-ribofuranuronamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120225-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

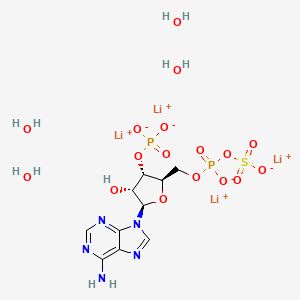
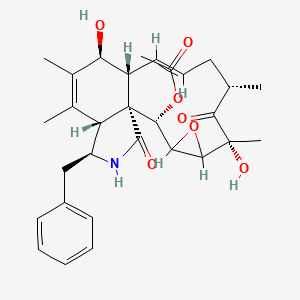
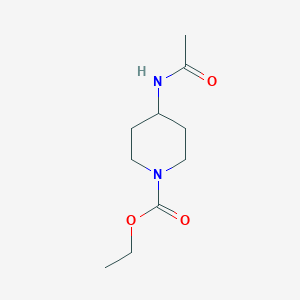
![(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl diacetate](/img/structure/B1140308.png)

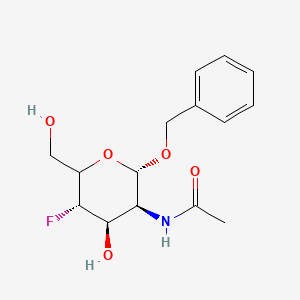
![[(3S,4R,5S,6S)-5-acetamido-4-benzoyloxy-3-fluoro-6-phenylmethoxyoxan-2-yl]methyl benzoate](/img/structure/B1140314.png)


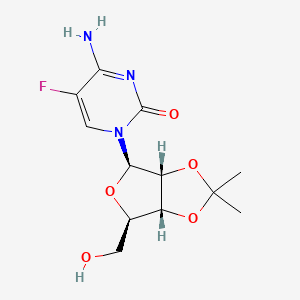

![(E)-3-[cyano(2,3-dichlorophenyl)methylene]carbazamidine](/img/structure/B1140322.png)

